Heptyl carbamohydrazonothioate
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Overview
Description
Heptyl carbamohydrazonothioate is an organic compound belonging to the class of thiosemicarbazone derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antineoplastic properties . The unique structure of this compound allows it to act as a chelating ligand for transition metal ions, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl carbamohydrazonothioate typically involves the reaction of heptyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Heptyl carbamohydrazonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Heptyl carbamohydrazonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for transition metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound’s antibacterial and antiviral properties make it a valuable tool in microbiological research.
Medicine: Due to its antineoplastic activity, this compound is investigated for potential use in cancer therapy.
Industry: The compound is used in the synthesis of various metal complexes, which have applications in catalysis and material science
Mechanism of Action
Heptyl carbamohydrazonothioate can be compared with other thiosemicarbazone derivatives, such as:
- Phenylmethylidene carbamohydrazonothioate
- Ethenylbenzyl carbamohydrazonothioate
Uniqueness: this compound stands out due to its heptyl group, which imparts unique hydrophobic properties and influences its biological activity. This makes it particularly effective in applications where hydrophobic interactions play a crucial role .
Comparison with Similar Compounds
- Phenylmethylidene carbamohydrazonothioate: Known for its strong chelating ability and biological activity.
- Ethenylbenzyl carbamohydrazonothioate: Exhibits similar chelating properties but with different solubility and reactivity profiles .
Properties
CAS No. |
65882-49-7 |
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Molecular Formula |
C8H19N3S |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
heptyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-12-8(9)11-10/h2-7,10H2,1H3,(H2,9,11) |
InChI Key |
OSLWWHOSSLRART-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC(=NN)N |
Origin of Product |
United States |
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